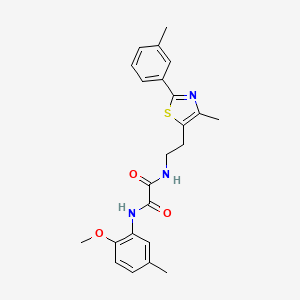
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.4 g/mol
- CAS Number : 745047-94-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound features a complex structure that includes a thiazole moiety, which is known for its biological significance.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting tubulin polymerization have shown promising results in inducing apoptosis in various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 52 | G2/M phase arrest, tubulin inhibition |
| Compound B | MDA-MB-231 (triple-negative breast cancer) | 74 | Induction of mitotic catastrophe |
These findings suggest that the compound may share similar mechanisms of action, potentially targeting microtubules and disrupting cell cycle progression.
The proposed mechanism of action for this compound involves:
- Tubulin Binding : Similar compounds have been shown to bind to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Evidence suggests that treatment with related oxalamides leads to G2/M phase arrest in cancer cells.
Case Studies
-
Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of various oxalamides, including our compound of interest, against several cancer cell lines. Results showed significant inhibition rates compared to control groups.
- Results Summary :
- MCF-7 cells exhibited a notable decrease in viability post-treatment.
- Flow cytometry analysis confirmed increased apoptosis rates.
- Results Summary :
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to untreated controls.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-14-6-5-7-17(12-14)23-25-16(3)20(30-23)10-11-24-21(27)22(28)26-18-13-15(2)8-9-19(18)29-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRTPUCZWTGKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














